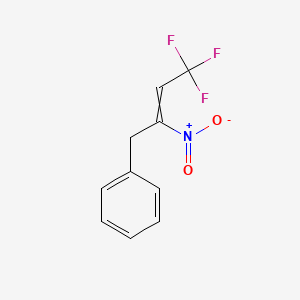
(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene
Übersicht
Beschreibung
“(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene”, also known as TNB-enyl-benzene, is a highly reactive intermediate that is widely used in organic synthesis. It has a molecular weight of 231.17 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is [(2Z)-4,4,4-trifluoro-2-nitro-2-butenyl]benzene . The InChI code for this compound is 1S/C10H8F3NO2/c11-10(12,13)7-9(14(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2/b9-7- .Physical And Chemical Properties Analysis
“(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
-
Scientific Field: Fluorescence and Biological Research
- Application Summary : Fluorescent probes based on the bimane scaffold, which may share some structural similarities with “(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene”, have been developed for a broad range of biological applications . These probes have tunable absorption and emission in the visible region with large Stokes shifts .
- Methods of Application : The probes featuring electron-donating groups exhibit rotor effects that are sensitive to polarity and viscosity by “intramolecular charge transfer” (ICT) and twisted intramolecular charge transfer (TICT) mechanisms . These properties enable their application as “turn-on” fluorescent probes .
- Results or Outcomes : One such probe shows selective binding to α-synuclein (αS) fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . This has potential diagnostic applications in detecting αS fibrils amplified from Parkinson’s disease with dementia (PDD) patient samples .
-
Scientific Field: Nanobodies and Fluorescent Proteins
- Application Summary : Fluorescent proteins (FPs), which may share some structural similarities with “(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene”, have promoted widespread biological research applications . Nanobodies targeting FPs have emerged and have advanced applications .
- Methods of Application : Nanobodies, a new type of antibody entirely composed of the variable domain of a heavy-chain antibody, can be expressed and functional in living cells . They can easily access grooves, seams, or hidden antigenic epitopes on the surface of the target .
- Results or Outcomes : This review provides an overview of various FPs, the research progress of their antibodies, particularly nanobodies, and advanced applications of nanobodies targeting FPs . This will be helpful for further research on nanobodies targeting FPs, making FPs more valuable in biological research .
Safety And Hazards
Eigenschaften
IUPAC Name |
(4,4,4-trifluoro-2-nitrobut-2-enyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-9(14(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJNVDOPPGHBBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=CC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4,4-Trifluoro-2-nitrobut-2-enyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



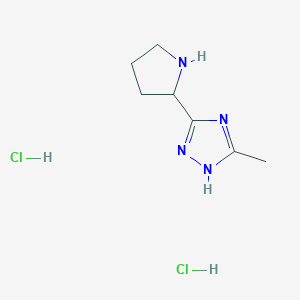
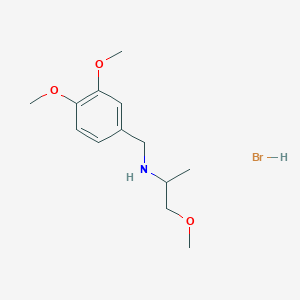
![4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1432237.png)
amine hydrobromide](/img/structure/B1432238.png)
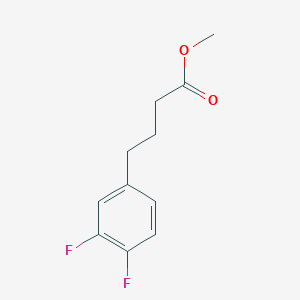
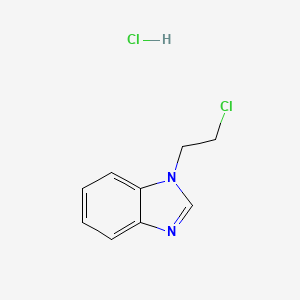
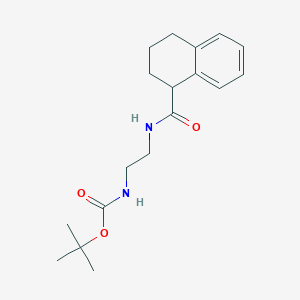
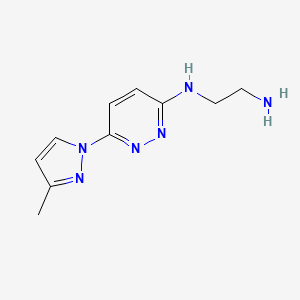
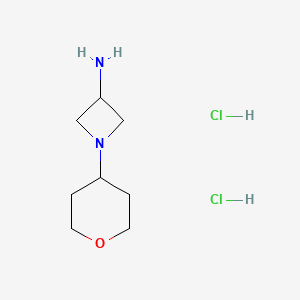
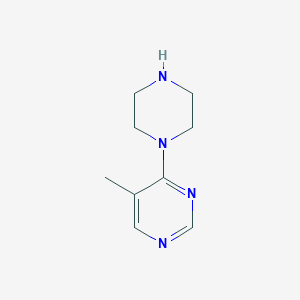
![[3-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propyl]amine hydrochloride](/img/structure/B1432248.png)
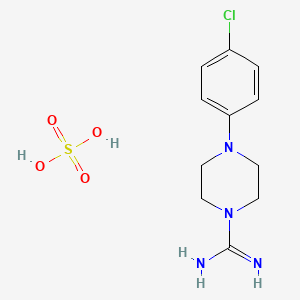
![1-[3-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride](/img/structure/B1432251.png)
![3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1432252.png)